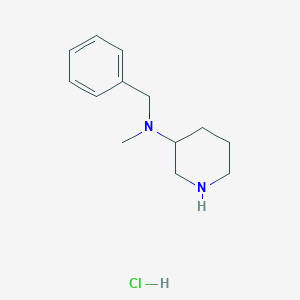

Benzyl-methyl-piperidin-3-yl-amine hydrochloride

Übersicht

Beschreibung

Benzyl-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound with the molecular formula C13H20N2Cl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common synthetic route involves the reductive amination of benzyl-methyl-piperidin-3-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

N-Methylation: Another method includes the N-methylation of benzyl-piperidin-3-yl-amine using methyl iodide in the presence of a base like triethylamine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form benzyl-methyl-piperidin-3-one.

Reduction: The compound can be reduced to benzyl-methyl-piperidin-3-yl-amine.

Substitution: N-alkylation and N-acylation reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Benzyl-methyl-piperidin-3-one

Reduction: Benzyl-methyl-piperidin-3-yl-amine

Substitution: Various N-alkylated and N-acylated derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Benzyl-methyl-piperidin-3-yl-amine hydrochloride has been investigated for its role as a precursor in synthesizing various biologically active compounds:

- Protein Kinase Inhibition : It has been linked to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are known inhibitors of Janus Kinase 3 (JAK3). These compounds have potential applications in treating autoimmune diseases and cancers due to their immunosuppressive properties .

- Neuropharmacology : Research has indicated that derivatives of this compound may exhibit activity as NMDA receptor antagonists, which are relevant in treating neurodegenerative conditions like Alzheimer's disease .

Therapeutic Applications

The therapeutic implications of this compound and its derivatives include:

- Autoimmune Disorders : Compounds derived from this amine have shown promise in managing conditions such as rheumatoid arthritis and lupus due to their immunosuppressive effects .

- Neurological Disorders : Its potential as an NMDA antagonist suggests applications in treating disorders characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis .

- Cancer Treatment : By targeting specific protein kinases involved in cancer progression, derivatives may serve as effective agents in cancer therapy, particularly for hematological malignancies .

Case Study 1: JAK3 Inhibition

A study demonstrated that pyrrolo[2,3-d]pyrimidine compounds synthesized from this compound effectively inhibited JAK3 activity. This inhibition correlated with reduced inflammatory responses in animal models of rheumatoid arthritis, highlighting the compound's therapeutic potential in autoimmune conditions.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of NMDA receptor antagonists derived from this compound. In vitro studies showed that these derivatives could prevent neuronal cell death induced by excitotoxic stimuli, suggesting their utility in neurodegenerative disease treatment.

Wirkmechanismus

The mechanism by which benzyl-methyl-piperidin-3-yl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific application and target enzyme.

Vergleich Mit ähnlichen Verbindungen

Piperidine

Benzyl-piperidine

N-methyl-piperidine

N-ethyl-piperidine

N-propyl-piperidine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Benzyl-methyl-piperidin-3-yl-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group, contributing to its unique biological profile. The molecular formula is , with a molecular weight of approximately 235.76 g/mol. Its structure allows for interactions with various biological targets, including enzymes and receptors.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's . This inhibition may enhance cholinergic signaling, suggesting potential therapeutic applications in cognitive disorders.

2. Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents indicates that it could mitigate neuronal damage in various models of neurodegeneration. For instance, compounds with similar piperidine structures have shown promise in protecting against oxidative stress and apoptosis in neuronal cells.

3. Antidepressant Potential

The compound has also been explored for its potential antidepressant effects. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding: The compound's affinity for neurotransmitter receptors may lead to enhanced signaling pathways associated with mood and cognition.

- Enzyme Modulation: By inhibiting AChE and BuChE, the compound increases acetylcholine levels, potentially improving synaptic transmission in cholinergic neurons .

Table 1: Summary of Biological Activities

Case Studies

- Alzheimer's Disease Models : In a study involving transgenic mouse models of Alzheimer's disease, this compound demonstrated significant improvements in cognitive function as measured by maze tests. The compound's ability to inhibit AChE was confirmed through biochemical assays, supporting its potential as a therapeutic agent .

- Depression Models : Another study assessed the antidepressant effects in rodent models subjected to chronic stress. Administration of the compound resulted in reduced depressive-like behaviors and increased levels of serotonin metabolites in the brain, indicating its efficacy in modulating mood disorders .

Analyse Chemischer Reaktionen

Reductive Amination

This reaction involves the conversion of imines or ketones to amines under reducing conditions. For benzyl-methyl-piperidin-3-yl-amine hydrochloride, reductive amination is pivotal in synthesizing derivatives with modified substituents.

Research Findings :

-

STAB is preferred for its selectivity in asymmetric reductions, though high catalyst loading (Ruthenium/Iridium) limits scalability .

-

Titanium-mediated reductive amination avoids pyrophoric reagents, improving safety for industrial applications .

Nucleophilic Substitution

The amine group and benzyl substituent participate in nucleophilic attacks, enabling functionalization of the piperidine ring.

Research Findings :

-

Benzylation using benzyl bromide under NaH/toluene conditions is effective but poses safety risks .

-

Methylation via dimethyl sulfate achieves high regioselectivity but necessitates strict temperature control .

Oxidation Reactions

The secondary amine and benzyl group are susceptible to oxidation, forming N-oxides or ketones.

| Reagents/Conditions | Product Formed | Outcome | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) in acetic acid | Piperidine N-oxide | Enhances polarity; modulates bioactivity | |

| KMnO₄ in acidic conditions | Benzoic acid derivative (via C-H oxidation) | Degrades aromatic ring |

Research Findings :

-

N-oxidation preserves the piperidine framework while altering electronic properties.

-

Strong oxidants like KMnO₄ lead to ring-opening or decomposition, limiting utility.

Acid-Base Reactions

The hydrochloride salt undergoes neutralization or salt metathesis under basic conditions.

| Reagents/Conditions | Product Formed | Application | Reference |

|---|---|---|---|

| NaOH (aqueous) | Free base form | Facilitates further functionalization | |

| HCl gas in diethyl ether | Regeneration of hydrochloride salt | Improves crystallinity |

Research Findings :

-

Free base isolation is critical for reactions requiring non-ionic intermediates.

-

Salt formation enhances stability and solubility for pharmaceutical formulations.

Hydrolysis Reactions

The benzyl group can be cleaved under acidic or catalytic conditions.

| Reagents/Conditions | Product Formed | Selectivity | Reference |

|---|---|---|---|

| H₂/Pd-C in methanol | Piperidine-3-yl-methylamine | Quantitative debenzylation | |

| BCl₃ in CH₂Cl₂ | Demethylated amine derivative | Retains piperidine ring |

Research Findings :

-

Catalytic hydrogenation cleanly removes benzyl groups without affecting the amine .

-

Boron trichloride selectively cleaves methyl ethers, enabling access to hydroxylated analogs .

Comparative Reactivity Table

Mechanistic Insights

-

Reductive Amination : Proceeds via imine intermediate formation, followed by hydride transfer from STAB .

-

Nucleophilic Substitution : The amine’s lone pair attacks electrophilic carbons, facilitated by polar aprotic solvents .

-

Oxidation : Electron-rich benzyl groups undergo radical or polar pathways, depending on oxidant strength.

Eigenschaften

IUPAC Name |

N-benzyl-N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12;/h2-4,6-7,13-14H,5,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRDLZJPIRTLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.